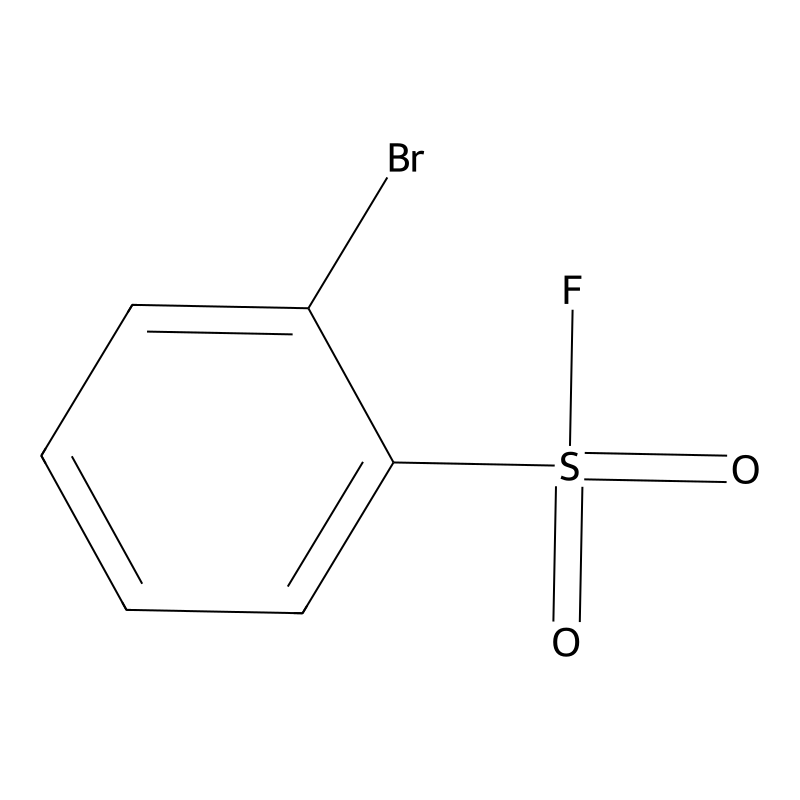

2-Bromobenzenesulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

PBSF as a Linker Molecule

One exciting application of PBSF involves its use as a linker molecule. Its sulfonyl fluoride (SO2F) motif can act as a connector for assembling small molecules containing a hydroxyl group (-OH) to proteins or nucleic acids []. This approach offers an alternative to traditional click chemistry methods that rely on amide or phosphate linkages. PBSF presents potential advantages such as:

- Enhanced Stability: The SO2F linkage formed by PBSF might offer greater stability compared to other click chemistry linkers, particularly under biological conditions [].

- Orthogonality: PBSF can potentially react selectively with target molecules containing hydroxyl groups while remaining unreactive towards other functional groups commonly present in biomolecules. This property can minimize unwanted side reactions during conjugation processes [].

2-Bromobenzenesulfonyl fluoride is categorized as an aryl sulfonyl fluoride. Its molecular formula is C₆H₄BrFOS, and it features a bromine atom and a sulfonyl fluoride group attached to a benzene ring. This compound typically appears as an off-white solid and has a melting point of approximately 60-62 °C . The presence of the sulfonyl fluoride group enhances its reactivity, making it useful in various synthetic applications.

The sulfonyl fluoride group in 2-bromobenzenesulfonyl fluoride serves as an excellent leaving group, facilitating nucleophilic substitution reactions. Common reactions include:

- Nucleophilic Substitution: The compound can react with nucleophiles, leading to the formation of various derivatives.

- Fluorosulfonylation: It can be used in fluorosulfonylation reactions, where it introduces the sulfonyl fluoride functionality into other molecules .

The synthesis of 2-bromobenzenesulfonyl fluoride can be achieved through several methods:

- From Bromobenzenesulfonyl Chloride: A common method involves treating para-bromobenzenesulfonyl chloride with potassium hydrogen fluoride in acetonitrile at room temperature, yielding the sulfonyl fluoride in high yield .

- Direct Fluorination: Another approach includes direct fluorination of the corresponding sulfonyl chloride using fluorinating agents .

Studies have shown that 2-bromobenzenesulfonyl fluoride interacts with various biological targets. It has been investigated for its role in modifying enzyme activity through covalent bonding, which can lead to changes in metabolic pathways. This property makes it a subject of interest for researchers studying enzyme inhibitors and drug design .

Several compounds share structural similarities with 2-bromobenzenesulfonyl fluoride, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzene Sulfonyl Fluoride | C₆H₅SO₂F | Lacks bromine; simpler structure |

| 4-Bromobenzenesulfonyl Fluoride | C₆H₄BrFOS (para position) | Different substitution pattern on the benzene |

| Phenylsulfonyl Fluoride | C₆H₅SO₂F | No halogen substituent; used in similar reactions |

Uniqueness

The unique aspect of 2-bromobenzenesulfonyl fluoride lies in its combination of a bromine atom and a sulfonyl fluoride group. This dual functionality enhances its reactivity compared to other sulfonyl fluorides, making it particularly useful for specific nucleophilic substitution reactions and enzyme inhibition studies.

The classical synthetic methodologies for 2-bromobenzenesulfonyl fluoride primarily rely on established halogen exchange reactions and thermal decomposition processes. These time-tested approaches have formed the foundation for sulfonyl fluoride synthesis for several decades.

The most widely employed classical method involves the halogen exchange reaction between sulfonyl chlorides and fluoride sources. This approach utilizes potassium fluoride or potassium bifluoride as the fluoride donor in polar aprotic solvents such as acetonitrile [1]. The reaction typically proceeds under mild to moderate heating conditions (room temperature to 80°C) and delivers yields ranging from 70-95% [2] [3]. However, the use of potassium bifluoride presents significant safety concerns due to its corrosive nature and reactivity with glassware, limiting its applicability in large-scale production [4].

An alternative classical approach employs the Balz-Schiemann reaction, which involves the thermal decomposition of aryl diazonium tetrafluoroborate salts in the presence of fluoride sources [5]. This method proceeds through the formation of a carbocation intermediate, which can be trapped by nucleophilic fluoride to yield the corresponding fluoroarene bearing the sulfonyl fluoride group [5]. The reaction is typically conducted at elevated temperatures (120°C) in xylene solvent. While this method offers regiospecific substitution patterns, it suffers from low yields (10-25%) and the formation of multiple side products due to the carbocation intermediate's tendency to react with various nucleophilic species [5].

The KF/18-crown-6 system represents a more refined classical approach that addresses some limitations of the basic halogen exchange method. This system utilizes potassium fluoride in combination with 18-crown-6 as a phase transfer catalyst in acetonitrile solvent [1]. The crown ether enhances the solubility and nucleophilicity of fluoride ions in organic solvents, resulting in improved reaction rates and yields (80-95%) [1]. The reaction can be conducted under mild conditions at room temperature, making it more suitable for substrates containing sensitive functional groups.

A recent advancement in classical methodology involves the direct chloride/fluoride exchange using potassium fluoride in biphasic water/acetone systems [2] [3]. This approach offers several advantages, including simple procedure, high yields (84-100%), and the use of environmentally benign solvents [2]. The biphasic nature of the system facilitates product separation while maintaining high reaction efficiency. However, this method is primarily limited to simple substrates and may not be suitable for complex molecular architectures.

Electrochemical Oxidative Coupling Approaches

Electrochemical methodologies represent a modern and environmentally sustainable approach to sulfonyl fluoride synthesis. These methods leverage the power of electrochemical oxidation to activate sulfur-containing substrates and facilitate their conversion to sulfonyl fluorides.

The electrochemical oxidative coupling of thiols and potassium fluoride represents a breakthrough in green chemistry for sulfonyl fluoride synthesis [6] [7]. This method directly converts thiols or disulfides into sulfonyl fluorides using potassium fluoride as a readily available, safe, and cost-efficient fluoride source [7]. The reaction is typically conducted in a biphasic mixture of acetonitrile and 1M hydrochloric acid (1:1 v/v) using graphite anodes and iron cathodes [6]. The process operates at a current density of 4.1 mA/cm² and delivers yields ranging from 37-99% depending on the substrate [7].

The mechanistic pathway involves the initial electrochemical oxidation of thiols to disulfides, followed by further oxidation to generate radical cations that react with nucleophilic fluoride [7]. The process proceeds through sulfenyl fluoride and sulfinyl fluoride intermediates, ultimately yielding the desired sulfonyl fluoride product [7]. This method demonstrates excellent functional group tolerance and can accommodate electron-neutral, electron-donating, and electron-withdrawing substituents [6].

An alternative electrochemical approach utilizes triethylamine trihydrofluoride (Et₃N·3HF) as the fluoride source [8]. This method employs sulfinic salts as stable, non-volatile, and air-stable sulfur sources, eliminating the need for external oxidants [8]. The reaction is conducted using platinum electrodes in acetonitrile at current densities of approximately 10 mA/cm², yielding sulfonyl fluorides in 65-85% yield [8]. This approach offers the advantage of using liquid hydrofluoride, which is preferred in industrial applications due to its improved safety profile compared to gaseous hydrogen fluoride.

The electrochemical approach has been successfully adapted to continuous flow systems, significantly reducing reaction times and improving mass transfer efficiency [7]. When conducted in electrochemical microflow reactors with small interelectrode gaps (250 μm), complete conversion can be achieved in as little as 5 minutes [7]. The enhanced performance in flow systems is attributed to increased electrode surface-to-volume ratios, high interfacial area between organic and aqueous phases, and intensified mass transport due to multiphase fluid patterns [7].

DABSO-Mediated Synthesis Pathways

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has emerged as a versatile and convenient sulfur dioxide source for sulfonyl fluoride synthesis. This crystalline, air-stable reagent serves as a surrogate for gaseous sulfur dioxide, enabling safer and more practical synthetic protocols.

The palladium-catalyzed DABSO-mediated synthesis represents a significant advancement in one-pot sulfonyl fluoride preparation [9] [10] [11]. This method involves the initial palladium-catalyzed sulfonylation of aryl bromides using DABSO as the sulfur dioxide source, followed by in situ treatment with electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) [9]. The reaction typically employs Pd(OAc)₂ as the catalyst with XantPhos as the ligand in isopropanol at 80°C [9]. DABSO is used in slight excess (1.2 equivalents) while NFSI is employed in 2.2 equivalents to ensure complete fluorination [9].

The mechanism involves the oxidative addition of the aryl bromide to palladium(0), followed by sulfur dioxide insertion from DABSO to generate an aryl sulfinate intermediate [9]. This intermediate undergoes nucleophilic attack by the electrophilic fluorinating agent, resulting in the formation of the desired sulfonyl fluoride with concomitant release of the palladium catalyst [9]. The method demonstrates excellent functional group tolerance and can accommodate a wide range of electronic and steric variations, yielding products in 45-92% yield [9].

A copper-catalyzed variant of DABSO-mediated synthesis has been developed specifically for arylhydrazine substrates [12]. This method employs copper(II) hydroxide carbonate as the catalyst with pyridine as the base in acetonitrile at 40°C [12]. The reaction proceeds through the generation of aryl radicals from hydrazine precursors, followed by reaction with DABSO to form sulfonyl radicals and subsequent fluorination with NFSI [12]. This approach yields 2-bromobenzenesulfonyl fluoride in 66% yield as an off-white solid [12].

The DABSO-mediated approach has been successfully extended to heteroaryl substrates, demonstrating its versatility in accessing diverse sulfonyl fluoride architectures [9]. Heteroaryl bromides can be converted to the corresponding sulfonyl fluorides in 40-85% yield using modified reaction conditions that account for the different electronic properties of heteroaromatic systems [9].

Flow chemistry applications of DABSO-mediated synthesis have been explored to improve reaction efficiency and scalability [13]. The continuous flow approach allows for better control of reaction parameters and can significantly reduce reaction times while maintaining high yields [13]. This methodology is particularly attractive for pharmaceutical applications where rapid access to sulfonyl fluoride libraries is desired [13].

Metal-Catalyzed Synthesis Strategies

Metal-catalyzed approaches to sulfonyl fluoride synthesis have gained significant attention due to their ability to form carbon-sulfur bonds under mild conditions while providing excellent functional group compatibility.

Palladium-catalyzed strategies represent the most developed class of metal-catalyzed sulfonyl fluoride synthesis [9] [10] [14]. These methods typically involve the palladium-catalyzed insertion of sulfur dioxide into carbon-halogen bonds, followed by fluorination of the resulting sulfinate intermediate [9]. The most common protocol employs Pd(OAc)₂ with phosphine ligands such as XantPhos or AmPhos in polar protic solvents like isopropanol [9]. The reaction temperature is typically maintained at 80°C, and the process can accommodate both electron-rich and electron-poor aryl halides [9].

The palladium-catalyzed conversion of aryl iodides to sulfonyl fluorides using DABSO and Selectfluor represents a particularly efficient variant [14]. This one-pot process generates sulfonyl fluorides in good to excellent yields (60-88%) and can tolerate a wide range of functional groups [14]. The method is particularly valuable for late-stage functionalization of complex molecules, including active pharmaceutical ingredients and their precursors [14].

Copper-catalyzed approaches offer alternative pathways to sulfonyl fluoride synthesis, particularly through radical mechanisms [15] [16]. The copper-catalyzed Meerwein arylation reaction has been successfully applied to synthesize α-bromo arylethyl sulfonyl fluorides from arenediazonium tetrafluoroborates and ethenesulfonyl fluoride [15]. This method operates under mild conditions at room temperature and demonstrates excellent regio- and stereoselectivity [15]. The resulting products can be further converted to β-arylethenesulfonyl fluorides through β-elimination reactions [15].

A novel copper-mediated radical fluorine-atom transfer strategy has been developed for the formation of sulfonyl fluorides [16]. This approach utilizes 4-methoxypyridine 1-oxide as an inexpensive and effective ligand to promote the challenging radical fluorine-atom transfer to sulfonyl radicals [16]. The method enables site-selective intramolecular and intermolecular fluorosulfonylation of inert C(sp³)-H bonds and 1,2-aminofluorosulfonylation of inactivated alkenes [16].

Bismuth-catalyzed synthesis represents an emerging area in sulfonyl fluoride preparation [17]. This method converts heteroaryl boronic acids to their corresponding sulfonyl fluorides using organobismuth(III) catalysts bearing bis-aryl sulfone ligand backbones [17]. The catalytic cycle involves transmetalation with boronic acids, followed by sulfur dioxide insertion and fluorination with Selectfluor [17]. This approach yields products in 70-92% yield and demonstrates wide functional group tolerance [17].

Nickel-catalyzed methods have also been explored, though they are less developed compared to palladium and copper systems [18]. These methods typically employ aryl halides as substrates with potassium metabisulfite as the sulfur dioxide source and NFSI as the fluorinating agent [18]. The reactions are conducted at elevated temperatures (100°C) in polar aprotic solvents like dimethylformamide, yielding products in 45-75% yield [18].

Flow Chemistry Applications in Synthesis

Flow chemistry has emerged as a transformative technology for sulfonyl fluoride synthesis, offering enhanced safety, improved reaction control, and the potential for continuous production [13] [19].

Electrochemical flow synthesis has been successfully implemented for sulfonyl fluoride production [7]. The use of electrochemical microflow reactors with small interelectrode gaps (250 μm) enables complete conversion in reaction times as short as 5 minutes [7]. The enhanced performance is attributed to increased electrode surface-to-volume ratios, high interfacial area between organic and aqueous phases, and intensified mass transport due to multiphase fluid patterns [7]. This technology is particularly valuable for the synthesis of volatile sulfonyl fluorides, where rapid processing minimizes product loss.

Photoredox catalysis in flow systems has been applied to the synthesis of alkyl sulfonyl fluorides from alkyl bromides and alcohols [19]. This approach utilizes halogen atom transfer (XAT) followed by sulfur dioxide capture and fluorination [19]. The method operates under mild conditions and has been successfully scaled up to 5 grams using a continuous stirred tank reactor cascade [19]. The flow approach enables precise control of reaction parameters and facilitates the synthesis of high-value derivatives with excellent functional group tolerance [19].

The integration of flow chemistry with DABSO-mediated synthesis has shown promise for high-throughput applications [13]. The continuous flow approach allows for better control of reaction parameters, including temperature, residence time, and reagent stoichiometry [13]. This methodology is particularly attractive for pharmaceutical applications where rapid access to sulfonyl fluoride libraries is required for structure-activity relationship studies [13].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to sulfonyl fluoride synthesis, focusing on the use of environmentally benign reagents, solvents, and reaction conditions [20] [21] [22].

The use of potassium fluoride as the sole fluorine source represents a major advancement in green sulfonyl fluoride synthesis [21] [4]. This approach eliminates the need for toxic potassium bifluoride or expensive electrophilic fluorinating agents [21]. Two complementary protocols have been developed: a stepwise method and a one-pot process [21]. Both protocols utilize stable substrates such as disulfides or thiols with potassium fluoride as the fluorine source and sodium hypochlorite pentahydrate as a green oxidant [21].

The stepwise protocol involves the initial oxidation of thiols or disulfides to sulfonyl chlorides using sodium hypochlorite, followed by halogen exchange with potassium fluoride [21]. The one-pot process combines both steps in a single reaction vessel, simplifying the procedure and reducing waste generation [21]. Both methods demonstrate excellent scalability, with gram-scale syntheses achieving high yields and efficiency [21].

A novel green chemistry approach utilizes SHC5® (sodium hypochlorite pentahydrate) and potassium fluoride for the conversion of thiols and disulfides to sulfonyl fluorides [20] [22]. This method represents the first world-wide application of this reagent combination for sulfonyl fluoride synthesis [20]. The process yields only non-toxic sodium and potassium salts as byproducts, resulting in minimal environmental impact [20]. The synthetic protocol is simple, enabling low-cost, scalable, and safe production of sulfonyl fluorides [20].

The electrochemical oxidative coupling of thiols and potassium fluoride exemplifies green chemistry principles by avoiding stoichiometric oxidants and utilizing readily available, safe reagents [7]. The method employs inexpensive graphite and stainless steel electrodes and operates in biphasic solvent systems that facilitate product separation [7]. The process generates minimal waste and can be conducted under mild conditions, making it suitable for industrial applications [7].

Water-compatible protocols have been developed to further enhance the environmental profile of sulfonyl fluoride synthesis [23]. These methods utilize aqueous reaction media with surfactants to enable transformations that traditionally require organic solvents [23]. While yields are generally lower than those achieved in organic solvents, the environmental benefits make these approaches attractive for specific applications [23].

Scalable Production Methodologies

The development of scalable production methodologies for sulfonyl fluorides has become increasingly important due to growing demand in pharmaceutical and materials science applications [24] [4].

The thionyl fluoride-mediated process represents a highly efficient approach for large-scale sulfonyl fluoride production [25] [26]. This method involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in yields of 90-99% within one hour [25]. The process operates at elevated temperatures (130°C) in dimethylformamide solvent and can accommodate both aromatic and aliphatic substrates [25]. The method has been demonstrated on scales up to 5 grams with excellent reproducibility [25].

The Xtalfluor-E® deoxyfluorination process offers an alternative scalable approach using a bench-stable solid fluorinating agent [25] [26]. This method enables the conversion of both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides in 41-94% yields [25]. The process operates under milder conditions (room temperature) compared to the thionyl fluoride method and can utilize both sulfonic acids and their sodium salts as starting materials [25]. The method has been successfully scaled to 10 grams with consistent yields and product quality [25].

Continuous production methodologies have been developed using electrochemical flow systems [7]. These approaches enable the continuous synthesis of sulfonyl fluorides without the need for batch processing [7]. The flow systems offer superior mass transfer characteristics and can operate for extended periods without interruption [7]. The technology is particularly suited for the production of volatile sulfonyl fluorides where rapid processing minimizes product loss [7].

The green potassium fluoride protocol has been demonstrated on scales up to 50 grams, showcasing its potential for industrial applications [21] [4]. This method utilizes stable substrates such as disulfides or thiols with potassium fluoride as the sole fluorine source and sodium hypochlorite pentahydrate as the oxidant [21]. The process generates minimal waste and operates under mild conditions, making it suitable for large-scale production [21].

Industrial-friendly methods have been developed that prioritize the use of readily available starting materials and simple reaction conditions [24]. These approaches focus on minimizing the use of specialized reagents and equipment while maintaining high yields and product quality [24]. The development of robust synthetic protocols has enabled the transition from laboratory-scale synthesis to pilot-plant production [24].

Synthesis from Sulfonyl Chloride Precursors

The conversion of sulfonyl chlorides to sulfonyl fluorides represents the most direct and well-established approach to sulfonyl fluoride synthesis. This methodology leverages the availability of sulfonyl chlorides and the thermodynamic favorability of the chloride-to-fluoride exchange [2] [3].

The direct chloride/fluoride exchange using potassium fluoride in biphasic systems has been optimized for high efficiency and simplicity [2] [3]. This method employs a water/acetone biphasic mixture with potassium fluoride as the fluoride source [2]. The reaction operates at room temperature and delivers yields of 84-100% for a wide range of substrates [2]. The biphasic nature of the system facilitates product separation while maintaining high reaction rates [2].

The mechanistic pathway involves the nucleophilic attack of fluoride on the sulfur center of the sulfonyl chloride, resulting in the displacement of chloride and formation of the sulfonyl fluoride [2]. The use of phase transfer conditions enhances the availability of fluoride ions in the organic phase, improving reaction efficiency [2]. The method demonstrates excellent functional group tolerance and can accommodate both electron-rich and electron-poor substrates [2].

Crown ether-assisted halogen exchange represents a refined approach that addresses solubility limitations of potassium fluoride in organic solvents [1]. This method utilizes 18-crown-6 as a phase transfer catalyst to enhance the solubility and nucleophilicity of fluoride ions [1]. The reaction is typically conducted in acetonitrile at room temperature and yields products in 80-95% yield [1]. The crown ether can be recovered and reused, making the process more economical [1].

The use of alternative fluoride sources has been explored to address the limitations of potassium fluoride systems. Tetrabutylammonium fluoride (TBAF) offers enhanced solubility in organic solvents but is more expensive and less stable than potassium fluoride [7]. Silver fluoride provides high reactivity but is costly and requires careful handling due to its light sensitivity [27].

Solvent-free approaches have been developed to improve the environmental profile of sulfonyl chloride conversion [28]. These methods utilize solid-state mixing of sulfonyl chlorides with potassium fluoride under mechanochemical conditions [28]. While yields are generally lower than those achieved in solution, the elimination of organic solvents makes these approaches attractive from an environmental perspective [28].

XLogP3

GHS Hazard Statements

Pictograms

Corrosive